molecular formula C8H5F4NO2 B1409328 2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227600-07-8

2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1409328
M. Wt: 223.12 g/mol
InChI Key: IXFRPPHVAKSJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid” is a chemical compound with the molecular formula C6H3F4N . It is used in the preparation of Oxadiazole derivatives as microbicides .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid”, has been a subject of interest in the agrochemical and pharmaceutical industries . One of the methods for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine or a mixture of 2-chloro-6-(trichloromethyl)pyridine and chlorofluoro pyridine compounds with a fluorinating agent .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid” is characterized by the presence of a pyridine ring with fluorine and trifluoromethyl groups attached to it .

Safety And Hazards

“2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid” is considered hazardous. It is flammable and poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . It can also cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The future directions for “2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid” and other trifluoromethylpyridines involve their continued use in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7-4(3-6(14)15)1-2-5(13-7)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRPPHVAKSJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)pyridine-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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